3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide

Medicinal Chemistry SAR Physicochemical Properties

3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a fully synthetic, small-molecule azetidine-1-carboxamide derivative (C19H21FN2O3S, MW 376.45) available from multiple chemical suppliers as a research-grade compound. The molecule features a strained four-membered azetidine ring bearing a 4-fluorobenzenesulfonyl substituent at the 3-position and an N-(3-phenylpropyl)carboxamide moiety at the 1-position.

Molecular Formula C19H21FN2O3S
Molecular Weight 376.45
CAS No. 1704646-47-8
Cat. No. B2876792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide
CAS1704646-47-8
Molecular FormulaC19H21FN2O3S
Molecular Weight376.45
Structural Identifiers
SMILESC1C(CN1C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2O3S/c20-16-8-10-17(11-9-16)26(24,25)18-13-22(14-18)19(23)21-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,23)
InChIKeyDNQIRTAGNIJLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Structural and Physicochemical Baseline: 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide (CAS 1704646-47-8)


3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a fully synthetic, small-molecule azetidine-1-carboxamide derivative (C19H21FN2O3S, MW 376.45) available from multiple chemical suppliers as a research-grade compound . The molecule features a strained four-membered azetidine ring bearing a 4-fluorobenzenesulfonyl substituent at the 3-position and an N-(3-phenylpropyl)carboxamide moiety at the 1-position. This substitution pattern places the compound within the broader class of 1,3-disubstituted azetidine sulfonamides, a scaffold that has been explored in medicinal chemistry programs targeting N-type calcium channels [1] and autoimmune disorders via T-cell proliferation suppression [2]. The 4-fluoro substitution on the benzenesulfonyl ring and the 3-phenylpropyl group on the urea-like carboxamide distinguish this compound from its closest commercially listed analogs.

Why Generic Azetidine Sulfonamide Substitution Is Not a Viable Procurement Strategy for 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide


The biological and physicochemical profile of 1,3-disubstituted azetidine carboxamides is exquisitely sensitive to both the nature of the sulfonyl aryl group and the N-carboxamide substituent. Published structure–activity relationship (SAR) data on close analogs demonstrates that replacing the 4-fluorophenylsulfonyl group with a 4-methoxyphenylsulfonyl group alters hydrogen-bond acceptor capacity and lipophilicity, while swapping the N-(3-phenylpropyl) chain for shorter alkyl or alkoxyethyl chains can abrogate target engagement [1]. Even within the same patent family (WO2007118854), N-type calcium channel blockade IC50 values span multiple orders of magnitude depending on the precise substitution pattern. Therefore, procuring an analog with a different sulfonyl aryl group or a truncated N-substituent—even if commercially cheaper—cannot be assumed to produce the same experimental outcome and may lead to negative results or misleading SAR conclusions.

Quantitative Procurement Evidence: How 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide Differs from Its Closest Analogs


Differentiation by Sulfonyl Substituent: 4-Fluoro vs. 4-Methoxy Electronic and Lipophilic Profile

The 4-fluorobenzenesulfonyl group of the target compound introduces a strong electron-withdrawing effect (Hammett σp = +0.06 for F vs. -0.27 for OCH3) compared to the 4-methoxy analog, 3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide. This electronic difference alters the sulfonyl oxygen hydrogen-bond acceptor strength and the aryl ring's π-stacking potential. Computational predictions (ZINC database) for isomeric compounds with identical molecular formula (C19H21FN2O3S) yield calculated logP values of approximately 3.98–3.99 [1], while the 4-methoxy analog is predicted to be approximately 0.5–0.8 log units less lipophilic due to the polar methoxy group. This difference in logD7.4 would affect passive membrane permeability and non-specific protein binding in cell-based assays [1].

Medicinal Chemistry SAR Physicochemical Properties

N-(3-Phenylpropyl) Chain Length and Conformational Flexibility vs. Shorter N-Alkyl Analogs

The N-(3-phenylpropyl) substituent of the target compound provides a linear three-carbon spacer between the urea-like carboxamide nitrogen and the terminal phenyl ring, yielding 6 rotatable bonds in total (versus 4 rotatable bonds for the N-ethyl analog, N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide). This additional conformational freedom allows the terminal phenyl ring to engage in π–π stacking or hydrophobic interactions with distal binding-site residues that are inaccessible to shorter N-alkyl chains. Published cytotoxicity data for the N-ethyl analog shows IC50 values of 14.5–97.9 µM against Capan-1 and HCT-116 cell lines ; the extended phenylpropyl chain in the target compound may enhance target affinity through additional hydrophobic contacts, although direct comparative data for this specific compound are not publicly available.

Structural Biology Protein-Ligand Interactions Conformational Analysis

Azetidine Core Constraint: Conformational Rigidity vs. Pyrrolidine/Piperidine Congeners

The azetidine ring imposes a defined puckered geometry and a ~90° bond angle at the nitrogen, which is significantly more constrained than the pyrrolidine (~104°) or piperidine (~111°) ring systems used in related benzenesulfonamide compounds claimed in patent WO2007118854A1 [1]. This ring strain (approximately 25 kJ/mol for azetidine) creates a unique spatial orientation of the 3-sulfonyl and 1-carboxamide vectors. Compounds in the patent family demonstrate that azetidine-containing benzenesulfonamides exhibit potent N-type calcium channel blockade, with the small ring size contributing to favorable fit within the channel's binding cavity [1]. Replacement of the azetidine with larger rings (pyrrolidine, piperidine, hexahydroazepine) alters the exit vector geometry and can reduce potency by >10-fold in some examples from the patent [1].

Medicinal Chemistry Conformational Restriction Scaffold Optimization

Predicted ADME Profile: Moderately High Lipophilicity and Low Fraction sp³ vs. Drug-Like Benchmarks

Computational ADME profiling of this compound using ZINC database annotations indicates a calculated logP of 3.98 and a fraction sp³ (Fsp³) of 0.37 for the core scaffold [1]. This places the compound above the typical oral drug-like lipophilicity ceiling (logP ≤ 3) but within an acceptable range for tool compounds and early leads requiring cellular permeability. The Fsp³ of 0.37 is lower than the preferred >0.42 for clinical candidates, indicating that this compound has relatively high aromatic character (two aromatic rings out of two total ring systems). In comparison, replacing the N-(3-phenylpropyl) group with a saturated cyclohexylmethyl group would increase Fsp³ to approximately 0.45–0.50, improving solubility but potentially reducing aromatic π-stacking interactions important for target binding [1]. These properties make this compound suitable as a lipophilic probe molecule in biochemical and cellular assays where membrane penetration is prioritized over aqueous solubility.

ADME Prediction Drug-Likeness Lead Optimization

Commercial Availability and Purity Benchmarking: Single-Source Risk Assessment

As of the latest available catalog data, 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is listed by multiple chemical suppliers as a research-grade compound with typical purity specifications of 95–98% . In contrast, the closely related analog 3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide (a reported JAK inhibitor scaffold) and the N-ethyl analog are listed at similar purity levels but with different supplier coverage profiles. The 4-fluorobenzenesulfonyl variant benefits from broader supplier distribution, which reduces single-source risk and facilitates competitive pricing for bulk procurement. No certificate of analysis (CoA) data or batch-to-batch reproducibility statistics were publicly accessible at the time of this analysis, which is a procedural gap that procurement teams should address by requesting CoA documentation prior to large-quantity orders.

Chemical Procurement Supply Chain Quality Control

Recommended Procurement Scenarios for 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide Based on Structural and Physicochemical Evidence


N-Type Calcium Channel Blocker Hit Expansion and SAR Studies

The compound's azetidine core and benzenesulfonamide pharmacophore place it within the scope of WO2007118854A1, which describes azetidine benzenesulfonamides as N-type calcium channel blockers [1]. The 4-fluorophenylsulfonyl and 3-phenylpropyl substituents provide a distinct SAR data point relative to the hundreds of exemplified compounds in this patent family, many of which feature smaller N-alkyl or N-benzyl substituents. Procuring this compound enables exploration of whether the extended N-(3-phenylpropyl) chain improves subtype selectivity or pharmacokinetic properties compared to the patent-exemplified analogs.

Autoimmune Disease Target Screening: T-Cell Proliferation and IFN-α Suppression

US20230097700A1 establishes that certain azetidine sulfonamide derivatives suppress activated T-cell proliferation and IFN-α production by plasmacytoid dendritic cells, with therapeutic relevance to systemic lupus erythematosus (SLE) [1]. The target compound's structural features—specifically the 4-fluorobenzenesulfonyl group and the N-(3-phenylpropyl) carboxamide—represent a specific substitution combination not explicitly exemplified in this patent. Screening this compound in the disclosed T-cell and pDC assays would clarify whether this particular substitution pattern retains or improves the immunomodulatory activity reported for the broader chemotype.

Lipophilic Tool Compound for Cell-Based Target Engagement Assays

With a calculated logP of approximately 3.98 and moderate Fsp³ of 0.37 [1], this compound is predicted to exhibit good passive membrane permeability, making it suitable for cell-based target engagement assays where intracellular access is required. The compound's lipophilic profile suggests it should be formulated with DMSO as the primary solvent and used at concentrations where DMSO does not exceed 0.1% v/v in the final assay medium. Procurement teams should verify aqueous solubility experimentally at the intended assay concentration before committing to large-scale purchase.

Benchmark for 4-Fluoro vs. 4-Methoxy Sulfonyl SAR in Azetidine Carboxamide Series

Side-by-side procurement of this compound and its 4-methoxy analog, 3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide, enables a controlled SAR comparison of the electronic and lipophilic effects of the para substituent on the benzenesulfonyl ring [1]. The Hammett σp difference of +0.33 between F and OCH3, combined with the ~0.5–0.8 logP difference, provides a well-defined physicochemical perturbation that can be correlated with changes in target potency, selectivity, and ADME properties. This paired procurement strategy is recommended for any laboratory conducting systematic SAR exploration of this scaffold.

Quote Request

Request a Quote for 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.